
phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 5-prop-2-enylpyrazine-2-amine under mild conditions. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, and the product is purified by recrystallization or chromatography .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of carbamates often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of catalysts, such as tin or indium triflate, can enhance the reaction rates and yields . Additionally, the process may involve continuous flow reactors to optimize production and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and pyrazine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazine ring, while reduction can produce reduced forms of the carbamate group .
Applications De Recherche Scientifique
Phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes or receptors, leading to inhibition or modulation of their activity . The pyrazine ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-methyl-N-(2-pyridyl)carbamate: Similar structure but different substitution pattern on the pyrazine ring.
Phenyl N-(2-pyridyl)carbamate: Lacks the prop-2-enyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C14H13N3O2 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate |
InChI |
InChI=1S/C14H13N3O2/c1-2-6-11-9-16-13(10-15-11)17-14(18)19-12-7-4-3-5-8-12/h2-5,7-10H,1,6H2,(H,16,17,18) |
Clé InChI |
RMTOXUJZJHUJKC-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CN=C(C=N1)NC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



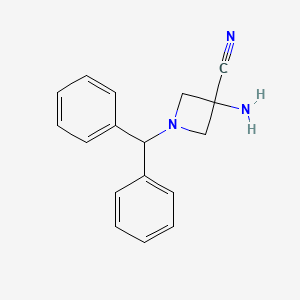
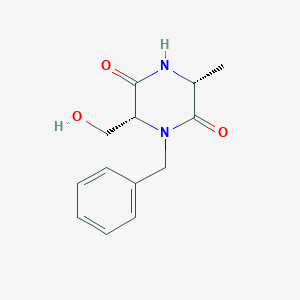
![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)
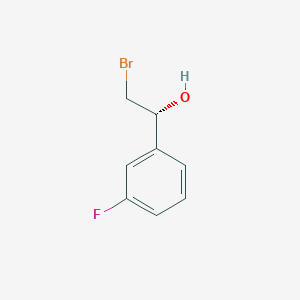
![[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol](/img/structure/B13887309.png)

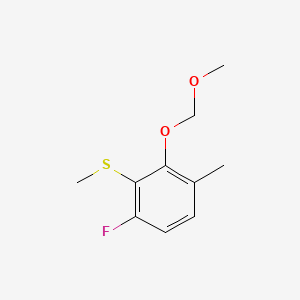
![tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13887337.png)
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)
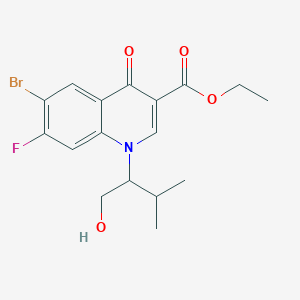
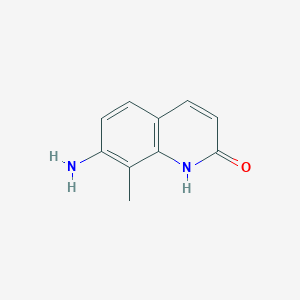
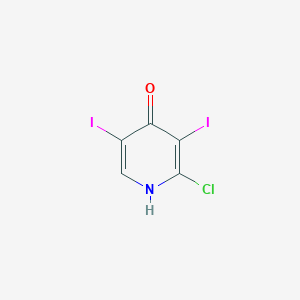
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
